D-Glucose 6-phosphate barium salt heptahydrate
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : In D₂O, the β-anomer shows distinct signals for H1 (δ = 5.24 ppm, doublet) and H6 (δ = 3.80–4.10 ppm, multiplet) .
- ³¹P NMR : A single peak at δ = 0.5 ppm confirms the presence of the phosphate group .
- ¹³C NMR : C1 resonates at δ = 96.8 ppm (anomeric carbon), while C6 appears at δ = 66.5 ppm due to phosphate substitution .
Fourier-Transform Infrared (FT-IR)
Key absorption bands include:
Raman Spectroscopy
Prominent peaks at:
- 450 cm⁻¹ : δ(C–C–O) ring deformation .
- 1125 cm⁻¹ : δ(C–O–C) glycosidic bond vibration .
- 1460 cm⁻¹ : CH₂ scissoring mode .
Table 4: Spectroscopic Signatures
| Technique | Key Peaks | Assignment | Source |
|---|---|---|---|
| ¹H NMR | δ = 5.24 ppm (H1) | β-Anomeric proton | |
| ³¹P NMR | δ = 0.5 ppm | Phosphate group | |
| FT-IR | 1100 cm⁻¹ | P–O stretch | |
| Raman | 1125 cm⁻¹ | Glycosidic bond vibration |
Properties
IUPAC Name |
barium(2+);[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;heptahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.Ba.7H2O/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;;;;;;;;/h2-10H,1H2,(H2,11,12,13);;7*1H2/q;+2;;;;;;;/p-2/t2-,3-,4+,5-,6?;;;;;;;;/m1......../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZCKICVMITHND-JSOZFOLOSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H25BaO16P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584035 | |
| Record name | Barium 6-O-phosphonato-D-glucopyranose--water (1/1/7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60816-50-4, 58823-95-3 | |
| Record name | Barium 6-O-phosphonato-D-glucopyranose--water (1/1/7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Glucose, 6-(dihydrogen phosphate), barium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.858 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Phosphorylation of D-Glucose
The synthesis of D-glucose 6-phosphate derivatives typically begins with the selective phosphorylation of the C6 hydroxyl group of D-glucose. Early methods, such as those described in US Patent 3,872,085, involve protecting other hydroxyl groups to direct phosphorylation to the desired position. For example:
- Protection Step : D-glucose is acetylated to form pentaacetyl-β-D-glucose, shielding reactive hydroxyl groups.
- Phosphorylation : The protected glucose reacts with phosphoric acid ($$ \text{H}3\text{PO}4 $$) under controlled conditions to yield tetraacetyl-D-glucose-6-phosphate.
- Deprotection : Acidic or basic hydrolysis removes acetyl groups, generating D-glucose 6-phosphoric acid.
This method, though originally designed for glucose-1-phosphate, is adaptable to the 6-phosphate isomer by modifying reaction conditions.
Barium Salt Formation
The free phosphoric acid is neutralized with barium hydroxide ($$ \text{Ba(OH)}2 $$) to precipitate the barium salt:
$$
\text{C}6\text{H}{11}\text{O}9\text{P} + \text{Ba(OH)}2 \rightarrow \text{C}6\text{H}{11}\text{BaO}9\text{P} + 2\text{H}_2\text{O}
$$
The heptahydrate form crystallizes from aqueous solutions under refrigeration (0–10°C), as evidenced by storage guidelines from TCI America.
Purification and Crystallization
Recrystallization Techniques
Crude barium salts are purified via recrystallization in methanol-water mixtures. Key parameters include:
Quality Control Metrics
Commercial batches exhibit:
| Parameter | Specification | Source |
|---|---|---|
| Purity (HPLC) | >98.0% | |
| Specific Rotation ($$[\alpha]^{20}_D $$) | +18.0° to +22.0° (1M HCl) | |
| Water Content | 20.0–25.0% |
Analytical Characterization
Structural Confirmation
Purity Assessment
- HPLC with Charged Aerosol Detection (CAD) : Quantifies phosphate impurities (<2%).
- Gravimetric Analysis : Validates barium content (theoretical: 26.3% Ba).
Industrial-Scale Production
Batch Process Optimization
Large-scale synthesis (e.g., 1 kg batches) requires:
Cost Considerations
| Batch Size | Unit Price (¥/g) |
|---|---|
| 100 mg | 1,200 |
| 1 g | 330 |
Economies of scale reduce costs by 72% for 1 g quantities.
Applications in Biotechnology
Enzyme Kinetics
D-Glucose 6-phosphate serves as a substrate for hexokinase and glucose-6-phosphate dehydrogenase in glycolysis and pentose phosphate pathway studies.
Buffer Systems
Phosphate buffers incorporating this compound stabilize pH in cell culture media, particularly in biopharmaceutical production.
Chemical Reactions Analysis
Types of Reactions: : D-glucose 6-phosphate barium salt heptahydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form gluconic acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to a hydroxyl group.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gluconic acid derivatives, while reduction can produce glucose derivatives with altered functional groups .
Scientific Research Applications
D-Glucose 6-phosphate barium salt heptahydrate is a phosphorylated glucose derivative with several applications across scientific research, including chemistry, biology, medicine, and industry. Its role in various biochemical pathways, such as glycolysis, makes it a crucial component in studying glucose metabolism and its effects on disease states.
Scientific Research Applications
Chemistry
this compound serves as a reagent in diverse biochemical assays and as a precursor in synthesizing other glucose derivatives.
Biology
This compound is utilized in biological research to study glucose metabolism and its role in cellular processes. It acts as a substrate for enzymes involved in glycolysis and other metabolic pathways. Studies indicate that D-G6P exhibits non-selective binding characteristics with other sugars such as D-Fructose and D-Mannose. This property is leveraged in hydrogel analysis, where it showed consistent binding affinity to d-glucose, l-glucose, d-fructose, and d-gluconamide as other similar polymers . It was not selective for either glucose enantiomer .
Medicine
In medical research, this compound is used to investigate metabolic disorders and the effects of glucose metabolism on disease states. It is also employed in the development of diagnostic assays. Clinical manifestations of G6PD deficiency include favism, hemolytic anemia, chronic non-spherocytic hemolytic anemia (CNSHA), and spontaneous abortions .
Industry
Industrial applications include its use in the production of biochemical reagents and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of D-glucose 6-phosphate barium salt heptahydrate involves its role as a phosphorylated glucose derivative. It participates in various biochemical pathways, including glycolysis, where it is converted to fructose 6-phosphate by the enzyme phosphoglucose isomerase. This conversion is crucial for the continuation of glycolysis and the production of energy in the form of ATP .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of D-glucose 6-phosphate barium salt heptahydrate with related salts and derivatives:
Functional and Metabolic Roles
- Barium Salt Heptahydrate : Used for its low solubility in kinetic assays requiring controlled G6P release. Critical for studying G6PDH inhibition and oxidative stress in models like Tamarix ramosissima under NaCl stress .
- Sodium Salt Hydrate : Preferred in high-solubility applications, such as in vitro glycolysis reconstitution. Inhibits brain hexokinase at elevated concentrations .
- Dipotassium Salt Hydrate : Utilized in cell culture media due to potassium's compatibility with physiological conditions .
Research Findings
- Microbial Metabolism: In Lactobacillus, sucrose-6-phosphate is converted to G6P via β-fructofuranosidase, highlighting G6P's role in microbial energy metabolism .
- Plant Stress Response : In Tamarix ramosissima, G6P degradation is regulated by genes like Unigene0038696 and Unigene0090825 under NaCl stress, with the barium salt used to modulate these pathways .
- Enzyme Specificity : The sodium salt serves as a substrate for recombinant mannitol-1-phosphatase (M1Pase) and SapM protein specificity assays .
Biological Activity
D-Glucose 6-phosphate barium salt heptahydrate (D-G6P-Ba) is a significant biochemical compound primarily involved in carbohydrate metabolism. This article explores its biological activity, focusing on its role as a substrate for various enzymes, its interactions with cellular processes, and its applications in research.
- Molecular Formula : C₆H₁₁BaO₉P·7H₂O
- Molecular Weight : Approximately 521.56 g/mol
- Appearance : White to light yellow powder or crystalline solid
- Solubility : Slightly soluble in water
- Purity : Greater than 98% (HPLC) .
Biological Significance
D-G6P-Ba serves as a substrate for several crucial enzymes involved in metabolic pathways, particularly glycolysis and the pentose phosphate pathway. Its role is essential for energy production and cellular respiration.
Key Enzymatic Interactions
-
Glucose-6-Phosphate Dehydrogenase (G6PD) :
- D-G6P is a substrate for G6PD, which catalyzes the first step of the pentose phosphate pathway, crucial for generating NADPH and ribose-5-phosphate.
-
Phosphoglucomutase (PGM) :
- PGM utilizes D-G6P to interconvert glucose-6-phosphate and glucose-1-phosphate, impacting glycogen metabolism.
-
Hexokinase :
- This enzyme phosphorylates glucose to form glucose-6-phosphate, linking D-G6P to glucose metabolism regulation.
Enzyme Assays
D-G6P-Ba has been used extensively in enzyme assays to study metabolic disorders and enzyme deficiencies. For instance, measuring G6PD activity with D-G6P as a substrate can help diagnose conditions like G6PD deficiency, which leads to hemolytic anemia .
Binding Affinity Studies
Studies indicate that D-G6P exhibits non-selective binding characteristics with other sugars such as D-Fructose and D-Mannose. This property is leveraged in research focused on sugar transport mechanisms and enzyme-substrate interactions .
Case Studies
- Diabetes Research :
- Researchers have utilized D-G6P-Ba to explore glucose metabolism's regulatory mechanisms, aiming to identify potential therapeutic targets for diabetes management .
- Metabolic Pathway Analysis :
Applications
D-G6P-Ba has diverse applications across multiple fields:
- Biochemical Research : It serves as a standard in analytical techniques like HPLC and NMR spectroscopy.
- Pharmaceutical Development : Its role in metabolic pathways makes it valuable for drug discovery targeting metabolic disorders.
- Clinical Diagnostics : Used in assays for diagnosing metabolic diseases related to glucose metabolism.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| D-Glucose 6-phosphate | Monosaccharide phosphate | Directly involved in glycolysis |
| D-Fructose 6-phosphate | Monosaccharide phosphate | Key intermediate in fructolysis |
| D-Mannose 6-phosphate | Monosaccharide phosphate | Important for mannose metabolism |
| Inositol hexakisphosphate | Polyphosphate | Involved in signaling pathways |
| Adenosine triphosphate | Nucleotide triphosphate | Central role in energy transfer in cells |
Q & A
Basic Research Questions
Q. What methods are used to synthesize and purify D-glucose 6-phosphate barium salt heptahydrate in high purity?
- Methodological Answer : The barium salt heptahydrate is synthesized via phosphorylation of glucose using polyphosphoric acid, followed by hydrolysis and crystallization. The insoluble heptahydrate form (solubility: ~0.5 mg/mL) is purified by adding seed crystals to induce crystallization. This method ensures minimal contamination from intermediates like fructose 6-phosphate .
Q. How can researchers confirm the identity and purity of this compound?
- Methodological Answer : Analytical methods include:
- HPLC : Purity ≥98% (validated against anhydrous basis standards) .
- IR Spectroscopy : To confirm functional groups (e.g., phosphate and glucose moieties) .
- Specific Rotation : [α]²²/D in water should range between 33°–37° .
- Inorganic Phosphorus Testing : <0.25% to ensure minimal free phosphate contamination .
Q. What are the optimal storage conditions for this compound to ensure stability?
- Methodological Answer : Store as a powder at -20°C in airtight containers to prevent hydration/dehydration cycles. For solutions, dissolve in 1M HCl (100 mg/mL) to maintain solubility and stability, and store at -80°C for long-term use .
Advanced Research Questions
Q. How can solubility challenges of this compound be addressed in enzymatic assays?
- Methodological Answer : The barium salt’s low solubility in aqueous buffers can interfere with enzymatic reactions. Alternatives include:
- Acid Dissolution : Use 1M HCl to prepare stock solutions, then neutralize with buffers .
- Salt Conversion : Precipitate barium ions using sulfate salts and substitute with soluble sodium/potassium salts (e.g., D-glucose 6-phosphate disodium salt) for kinetic studies .
Q. How should researchers resolve contradictions in metabolic flux data involving D-glucose 6-phosphate in glycolysis vs. the pentose phosphate pathway?
- Methodological Answer : Use isotope-labeled tracers (e.g., ¹⁴C-glucose) and pathway-specific inhibitors:
- 6-AN (6-Aminonicotinamide) : Inhibits 6-phosphogluconate dehydrogenase to block the pentose phosphate pathway .
- Iodoacetate : Inhibits glyceraldehyde-3-phosphate dehydrogenase to isolate glycolytic flux .
- LC-MS/MS : Quantify intermediates like 6-phosphogluconate to distinguish pathway activity .
Q. What strategies are recommended for synthesizing isotope-labeled this compound for tracer studies?
- Methodological Answer : Use ³²P-polyphosphoric acid to phosphorylate glucose, followed by enzymatic conversion (e.g., phosphoglucose isomerase) to ensure regioselective labeling at the 6-position. The barium salt heptahydrate crystallizes directly from the reaction mixture, minimizing isotopic dilution .
Q. How can researchers optimize enzymatic assays for glucose-6-phosphate dehydrogenase (G6PDH) using the barium salt?
- Methodological Answer :
- Substrate Preparation : Dissolve the barium salt in 1M HCl, then neutralize with Tris buffer (pH 8.1) to avoid precipitate formation .
- Cofactor Addition : Use NADP⁺ (1 mM) and Mg²⁺ (5 mM) to enhance G6PDH activity .
- Interference Check : Test for residual barium ions using sulfate precipitation; if present, centrifuge before assay .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
